2-(Octa-2,7-dien-1-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(Octa-2,7-dien-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both an isoindole and a diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octa-2,7-dien-1-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with octadienyl compounds. One common method is the palladium-catalyzed telomerization of 1,3-dienes with multifunctional substrates . This reaction is efficient and adheres to green chemistry principles, producing minimal waste.
Industrial Production Methods
Industrial production of this compound may involve large-scale telomerization processes using homogeneous palladium complexes as catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Octa-2,7-dien-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The isoindole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated hydrocarbons, and substituted isoindole derivatives.
Scientific Research Applications
2-(Octa-2,7-dien-1-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Octa-2,7-dien-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diene and isoindole structures allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Properties
CAS No. |
103144-42-9 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-octa-2,7-dienylisoindole-1,3-dione |
InChI |
InChI=1S/C16H17NO2/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(17)19/h2,6-11H,1,3-5,12H2 |
InChI Key |
UQWBWCKTMBQYNL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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